molecular formula C9H11N B1632755 1-Methylindoline CAS No. 88475-55-2

1-Methylindoline

Cat. No.: B1632755
CAS No.: 88475-55-2
M. Wt: 133.19 g/mol
InChI Key: FIRXFHJQGIIJDB-UHFFFAOYSA-N
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Description

1-Methylindoline is an organic compound with the molecular formula C9H11N. It is a derivative of indoline, where a methyl group is attached to the nitrogen atom. This compound is part of the larger class of heterocyclic aromatic organic compounds, which are known for their diverse chemical properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylindoline can be synthesized through various methods. One common approach involves the reduction of 1-methylindole using hydrogen in the presence of a palladium catalyst. Another method includes the cyclization of N-methyl-o-nitroaniline under acidic conditions .

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of 1-methylindole. This process typically involves the use of a palladium or platinum catalyst under high pressure and temperature conditions .

Chemical Reactions Analysis

Hydrogenation/Dehydrogenation in Liquid Organic Hydrogen Carrier (LOHC) Systems

1-Methylindoline participates in reversible hydrogenation-dehydrogenation cycles for hydrogen storage. Studies show full hydrogenation produces octahydro-1-methylindoline , with a reaction enthalpy of +55.6 kJ/mol H₂ in the liquid phase at standard conditions .

Key Thermodynamic Data:

ParameterValueConditions
ΔH° (dehydrogenation)+55.6 kJ/mol H₂Liquid phase, 298.15 K
Equilibrium constant (Kₑq)0.014–0.022440–450 K
Gravimetric H₂ density~5.7 wt%Based on molecular mass

Comparative stability studies reveal this compound generates ~50% fewer decomposition products than non-methylated indoline under identical reaction conditions .

Structural Features of Oligomers:

  • Trimer : Three indoline units linked through C–C bonds at the 3-position .

  • Tetramer : Four indoline units forming a cyclic structure with alternating 3,3'-linkages .

This reactivity highlights the electron-rich nature of the indoline ring, favoring electrophilic attack at the 3-position.

Enzymatic Oxidation

Horseradish peroxidase catalyzes the oxidation of this compound derivatives, such as 1-methylindole-3-acetaldehyde (1-MeIAAld) , under acidic conditions (pH 4.4) .

Reaction Pathway:

  • Substrate : 1-MeIAAld

  • Product : 1-Methylindole-3-carboxaldehyde (1-MeIAld)

  • Byproducts : Unidentified oxidative degradation products (no 4-hydroxyquinoline detected) .

Kinetic Data:

ParameterValue
Optimal pH4.4
Monitoring wavelength248 nm
Enzyme activity restorationSodium bisulfite (pH >6)

Stability Under Reactive Conditions

This compound demonstrates enhanced stability compared to indoline:

  • Hydrogenation : <5% decomposition over 100 minutes at 200°C .

  • Thermal Stability : No reported degradation below 223.6°C .

Scientific Research Applications

1-Methylindoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic properties, particularly in the development of anticancer and antimicrobial agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Methylindoline involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. For example, it has been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters .

Comparison with Similar Compounds

  • 1-Methylindole
  • 2-Methylindole
  • 3-Methylindole
  • 5-Methylindole
  • 7-Methylindole

Comparison: 1-Methylindoline is unique due to its specific substitution pattern and the presence of a saturated nitrogen-containing ring. This structural feature imparts distinct chemical properties, such as increased stability and reactivity in certain reactions, compared to its analogs .

Biological Activity

1-Methylindoline is a compound of significant interest in pharmacological and biological research due to its diverse biological activities. This article delves into the synthesis, biological properties, and potential applications of this compound, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound is an indole derivative that can be synthesized through various chemical reactions involving indole and methylating agents. Its structure allows for modifications that can enhance its biological activity. For instance, derivatives such as 1-methylindole-3-carboxaldehyde have been synthesized and evaluated for their antimicrobial properties .

Biological Activities

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Several studies have demonstrated the antibacterial effects of this compound derivatives against various pathogens. For example, compounds derived from 1-methylindole-3-carboxaldehyde showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) often lower than conventional antibiotics like ampicillin .
  • Cytotoxicity : Research indicates that certain derivatives of this compound possess cytotoxic properties against cancer cell lines. A study involving thiazolylindolequinones derived from 1-methylindole showed potent inhibition of topoisomerase II, an enzyme crucial for DNA replication, suggesting potential applications in cancer therapy .
  • Aryl Hydrocarbon Receptor (AhR) Modulation : this compound has been identified as a ligand for the human AhR, which plays a role in mediating the effects of environmental toxins and regulating various biological processes. Some methylindoles were found to act as agonists or antagonists of AhR, influencing the expression of cytochrome P450 enzymes involved in drug metabolism .

Antimicrobial Evaluation

A study evaluated the antimicrobial activity of nineteen derivatives of 1-methylindole-3-carboxaldehyde. The results indicated that several compounds exhibited significant antibacterial activity against multidrug-resistant strains, with MIC values ranging from 6.25 μg/ml to 12.5 μg/ml, outperforming standard antibiotics in some cases .

Cytotoxic Activity Against Cancer Cells

In another investigation, the cytotoxic effects of thiazolylindolequinones synthesized from 1-methylindole were assessed on human breast cancer cell lines. The study revealed that these compounds not only inhibited cell proliferation but also induced apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Data Tables

The following tables summarize the biological activities and MIC values of selected derivatives of this compound.

Compound MIC (μg/ml) Activity
1-Methylindole-3-carboxaldehyde6.25Antibacterial against MRSA
Compound A (hydrazone derivative)12.5Antibacterial against E. coli
Compound B50Antifungal against C. albicans
Study Biological Activity Findings
ThiazolylindolequinonesCytotoxicityPotent inhibition of topoisomerase II in cancer cells
MethylindolesAhR modulationInduction of CYP1A1 expression in human cell lines

Q & A

Q. Basic: What are the established methodologies for synthesizing 1-Methylindoline with high purity, and how can structural confirmation be rigorously validated?

Answer:
Synthesis of this compound typically involves alkylation of indoline using methylating agents like methyl iodide under inert conditions. Key steps include:

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization to achieve ≥95% purity .
  • Structural Validation: Combine 1H^1H-/13C^{13}C-NMR to confirm methyl group integration and chemical shifts, FT-IR for functional group analysis, and high-resolution mass spectrometry (HRMS) for molecular ion verification . For novel derivatives, X-ray crystallography is recommended to resolve stereochemical ambiguities .

Q. Basic: Which analytical techniques are most reliable for quantifying this compound in complex mixtures?

Answer:

  • Chromatographic Methods: HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase. Calibration curves must cover 0.1–100 µg/mL with R2^2 > 0.995 .
  • Spectroscopic Quantification: UV-Vis spectroscopy at λmax_{\text{max}} (~275 nm for indoline derivatives) with baseline correction to minimize matrix interference .

Q. Advanced: How do experimental enthalpy of formation values for this compound compare to computational group contribution models, and what adjustments are needed to resolve discrepancies?

Answer:
Experimental enthalpy data for this compound (e.g., via combustion calorimetry) often deviate from group contribution (GC) models due to steric effects at the 1-position. To address this:

  • Parameter Refinement: Introduce new GC parameters for N-methyl substitution in bicyclic amines, as standard models underestimate steric strain .
  • Validation: Cross-check with high-level quantum calculations (e.g., G4 thermochemical methods) to ensure chemical accuracy (±1 kcal/mol) .

Q. Advanced: What strategies are recommended for resolving contradictions between experimental and computational reactivity data for this compound derivatives?

Answer:

  • Error Source Analysis: Assess experimental conditions (e.g., solvent polarity, temperature) and computational settings (basis sets, solvation models). For example, DFT/B3LYP/6-311+G(d,p) may fail to capture solvent effects in nucleophilic reactions .
  • Statistical Validation: Use Bland-Altman plots to quantify systematic biases between datasets .
  • Mechanistic Re-evaluation: Apply ab initio molecular dynamics (AIMD) to probe transition states not resolved in static calculations .

Q. Advanced: How should researchers design experiments to investigate the regioselectivity of this compound in electrophilic substitution reactions?

Answer:

  • Competitive Reactions: React this compound with limited electrophiles (e.g., HNO3_3, Br2_2) under kinetic vs. thermodynamic control. Monitor product ratios via GC-MS .
  • Computational Pre-screening: Use Fukui function analysis (DFT) to predict reactive sites and guide synthetic prioritization .

Q. Basic: What protocols ensure reproducibility in spectral data (NMR, IR) for this compound?

Answer:

  • NMR Standardization: Calibrate spectrometers using TMS (0 ppm for 1H^1H) and CDCl3_3 as solvent. Report multiplicity (J values) and integration ratios .
  • IR Baseline Correction: Collect spectra in dry KBr pellets and subtract solvent background .

Q. Advanced: How can researchers address anomalies in 1H^1H1H-NMR peak splitting for this compound derivatives?

Answer:

  • Dynamic Effects: Variable-temperature NMR (VT-NMR) to detect conformational exchange broadening (e.g., ring puckering) .
  • Simulation Tools: Use MestReNova or ACD/Labs to simulate splitting patterns and assign coupling constants .

Q. Advanced: What methodologies are optimal for assessing the environmental stability of this compound under varying pH and UV exposure?

Answer:

  • Degradation Kinetics: Conduct accelerated stability studies (ICH Q1A guidelines):
    • pH Stability: Incubate in buffers (pH 1–13) at 40°C; quantify degradation via LC-MS .
    • Photolysis: Expose to UV-A/B (300–400 nm) in quartz cells; monitor half-life using first-order kinetics .

Q. Advanced: How can pharmacological studies on this compound integrate chemical and biological data to validate target engagement?

Answer:

  • SAR Modeling: Synthesize analogs with systematic substitutions; correlate logP/pKa with in vitro IC50_{50} values (e.g., COX-2 inhibition) .
  • Biophysical Validation: Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity to protein targets .

Q. Basic: What are the critical components of a research proposal focusing on this compound’s applications in catalysis?

Answer:

  • Objectives: Specify aims (e.g., "Evaluate this compound as a ligand in asymmetric hydrogenation") .
  • Methodology: Detail catalyst synthesis, substrate scope screening (20+ alkenes), and enantiomeric excess (ee) measurement via chiral HPLC .
  • Feasibility: Pilot studies showing ≥70% ee for model substrates .

Properties

IUPAC Name

1-methyl-2,3-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-10-7-6-8-4-2-3-5-9(8)10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRXFHJQGIIJDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30237064
Record name 1H-Indole, dihydromethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88475-55-2
Record name 1H-Indole, dihydromethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088475552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole, dihydromethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-2,3-dihydro-1H-indole
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Synthesis routes and methods I

Procedure details

To a solution of the indoline product of Example 42 (110 mg, 0.420 mmol) and acetic acid (0.1 mL) in methanol (4 mL), 37% aqueous formaldehyde (0.04 mL, 0.5 mmol) was added dropwise at room temperature. The reaction mixture was stirred at room temperature under nitrogen for 1 h, and then sodium cyanoborohydride (66 mg, 1. 05 mmol) was added in portions at room temperature. The mixture was stirred at room temperature under nitrogen for 3 h and then quenched with 2 N NaOH and extracted (3×) with methylene chloride. The combined organic layers were washed with brine, dried over Na2SO4, filtered and concentrated in vacuo. The residue was purified by chromatography (SiO2, EtOAc/methanol, 10:1) to afford the N-methyl indoline product, Example 41, as a white solid (92 mg, 80%): mp 88-90° C.; 1H NMR (500 MHz, CDCl3) δ 7.17-7.28 (m, 5H), 6.59 (d, J=8.0 Hz, 1H), 6.26 (d, J=8.0 Hz, 1H), 4.17 (dd, J =8.5, 5.4 Hz, 1H), 3.62 (d, J=15.0 Hz, 1H), 3.43 (d, J=15.0 Hz, 1H), 3.31 (m, 2H), 2.96 (dd, i=11.3, 5.4 Hz, 1H), 2.82 (m, 2H), 2.70 (s, 3H), 2.54 (dd, i=11.3, 8.5 Hz, 1H), 2.42 (s, 3H); CI MS m/z=279 [C19H22N2+H]+; IR (KBr) 3020, 2940, 2773, 1610, 1487 cm−1; Anal. Calcd for C19H22N2-0.1 H2O: C, 81.45; H, 7.99; N, 10.00. Found: C, 81.21; H, 8.00; N, 9.74.
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
0.04 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
66 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The indoline product from Example 47, Step B (16 mg, 0.049 mmol) was dissolved in MeOH (2 mL) in a 25-mL flask under N2. A catalytic amount of HOAc (1 drop) and aqueous formaldehyde (15 μL, 0.15 mmol) were added, and the mixture stirred for 1 h. NaBH3CN (16 mg, 0.25 mmol) was added, and the mixture stirred for an additional 1 h. The mixture was diluted with CH2Cl2 (50 mL), then washed sequentially with 0.5 N NaOH (25 mL) and sat. aq. NaCl (25 mL). The organic layer was dried over Na2SO4, filtered, and concentrated in vacuo to provide the N-methyl indoline product (14 mg, 87%) as an orange oil: 1H NMR (300 MHz, CDCl3) δ 6.93-7.09 (m, 3H), 6.59 (d, J=8.1 Hz, 1H), 6.29 (d, J=8.1 Hz, 1H), 4.12 (t, J=5.8 Hz, 1H), 3.52 (s, 2H), 3.30-3.37 (m, 2H), 2.91 (dd, J=11.3, 5.1 Hz, 1H), 2.82 (t, J =8.0 Hz, 2H), 2.73 (s, 3H), 2.56 (dd, J=11.3, 7.3 Hz, 1H), 2.42 (s, 3H); CI MS m/z=315 [C19H20F2N2+H]+.
Quantity
16 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
16 mg
Type
reactant
Reaction Step Two
Quantity
15 μL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
87%

Synthesis routes and methods III

Procedure details

Sodium cyanoborohydride (63 mg, 1.004 mmol) was added to an ice-cold solution of the N-methyl indole (110 mg, 0.335 mmol) in glacial acetic acid (6 mL). The reaction mixture was allowed to warm to room temperature, stirred for 2 h, cooled in an ice bath, and diluted with H2O (10 mL). Ice-cold concentrated aq. ammonium hydroxide (30 mL) was added until the solution reached pH 12. After extraction (2×) with CH2Cl2, the organic layer was dried over MgSO4/Na2SO4, filtered, and concentrated in vacuo. Purification by column chromatography (SiO2, 10 g, 10% EtOAc/hexanes) gave the desired N-methyl indoline product (15 mg, 15%) as brown oil. The material is air-sensitive and requires storage under nitrogen: 1H NMR (500 MHz, CDCl3) δ 7.28-7.25 (m, 1H), 7.01 (dd, J=10.4, 2.0 Hz, 1H), 6.95 (dd, J=8.2, 1.9 Hz, 1H), 6.59 (d, J=8.1 Hz, 1H), 6.28 (d, J=8.1 Hz, 1H), 4.11 (t, J=5.9 Hz, 1H), 3.50 (dd, J =13, 2.0 Hz, 2H), 3.36-3.32 (m, 2H), 2.88 (dd, J=11.3, 5.2 Hz, 1H), 2.82 (t, J=8.2 Hz, 2H), 2.73 (s, 3H), 2.56 (dd, J=11.4, 7.0 Hz, 1H), 2.41 (S, 3H); IR (KBr) 3052, 2925, 2850, 2786, 1609, 1422, 1265, 739 cm−1; ESI MS m/z=331 [C19H20ClFN2+H]+.
Quantity
63 mg
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
[Compound]
Name
Ice
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
15%

Synthesis routes and methods IV

Procedure details

To a solution of the resulting indoline(180 mg, 0.603 mmol) and acetic acid (0.1 mL) in methanol (5 mL), 37% aqueous formaldehyde (0.054 mL, 0.723 mmol) was added dropwise at 0° C. The reaction mixture was stirred at room temperature under nitrogen for 1 h, and then was cooled to 0° C. again. Sodium cyanoborohydride (95 mg, 1.5 mmol) was added in portions at 0 ° C. The mixture was stirred at room temperature under nitrogen for 3 h and then quenched with 2 N NaOH and extracted (3×) with methylene chloride. The combined organic layers were washed with brine, dried over Na2SO4, filtered and concentrated in vacuo. The residue was purified by chromatography (SiO2, EtOAc/methanol, 10:1) to afford the N-methyl indoline product, Example 53 as a white solid (140 mg, 74%): mp 63-65° C.; 1H NMR (300 MHz, CDCl3) δ 7.07-7.20 (m, 4H), 6.59 (d, J=8.0 Hz, 1H), 6.28 (d, J=8.0 Hz, 1H), 4.14(t, J=7.9, 5.0 Hz, 1H), 3.58 (d, J=15.0 Hz, 1H), 3.46 (d, J=15.0 Hz, 1H), 3.33 (t, J=8.2 Hz, 2H), 2.93 (dd, J=11.3, 5.0 Hz, 1H), 2.82 (t, J=8.2 Hz, 2H), 2.72 (s, 3H), 2.54 (dd, J=11.3, 7.9 Hz, 1H), 2.42 (s, 3H); CI MS m/z=313 [C19H2iClN2+H]+; IR (KBr) 2940, 2796, 1611, 1594, 1489, 1372, 1286 cm−1; Anal. Calcd for C19H21ClN2: C, 72.95; H, 6.77; N, 8.95. Found: C, 72.70; H, 6.83; N, 8.78.
Quantity
180 mg
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
0.054 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
95 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

NaH (15 g, 375.00 mmol) was added in several batches to a chilled (0° C.) solution of indoline (30 g, 252.10 mmol) in tetrahydrofuran (400 mL). Methyl iodide (53 g, 373.24 mmol) was then added dropwise with stirring, while maintaining the temperature of 0° C. The resulting solution was stirred at room temperature for 15 hours, then quenched by the addition of ethanol (200 mL). The mixture was concentrated, water (400 mL) was added, and the product was extracted with methylene chloride (3×200 mL). The organics were combined, dried (Na2SO4), filtered and concentrated to provide 20.4 g (60%) of 1-methylindoline as a brown liquid.
Name
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
53 g
Type
reactant
Reaction Step Three
Yield
60%

Retrosynthesis Analysis

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Feasible Synthetic Routes

1-Methylindoline
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